molecular formula C20H21Cl2N3O2 B12740959 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride CAS No. 120944-31-2

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride

Cat. No.: B12740959
CAS No.: 120944-31-2
M. Wt: 406.3 g/mol
InChI Key: UNBSYTBQZGLKFC-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolone ring, a chlorophenyl group, and a piperazinylmethyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride typically involves multiple steps, including the formation of the oxazolone ring and the introduction of the chlorophenyl and piperazinylmethyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    Formation of Oxazolone Ring: The oxazolone ring can be synthesized through a cyclization reaction involving an amino acid derivative and an isocyanate.

    Introduction of Chlorophenyl Group: The chlorophenyl group is usually introduced through a substitution reaction using a chlorinated aromatic compound.

    Attachment of Piperazinylmethyl Group: The piperazinylmethyl group is attached via a nucleophilic substitution reaction, often using a piperazine derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
  • 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-({4-[(4-phenyl-1-piperazinyl)carbonyl]cyclohexyl}methyl)-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

120944-31-2

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-3H-1,3-oxazol-2-one;hydrochloride

InChI

InChI=1S/C20H20ClN3O2.ClH/c21-16-8-6-15(7-9-16)19-18(26-20(25)22-19)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17;/h1-9H,10-14H2,(H,22,25);1H

InChI Key

UNBSYTBQZGLKFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(NC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl

Origin of Product

United States

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